molecular formula C3H3NaO3 B7802060 sodium;2-oxo(2,3-13C2)propanoate

sodium;2-oxo(2,3-13C2)propanoate

Cat. No.: B7802060
M. Wt: 112.029 g/mol
InChI Key: DAEPDZWVDSPTHF-AWQJXPNKSA-M
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Description

Sodium;2-oxo(2,3-13C2)propanoate, also known as sodium pyruvate, is a compound where the carbon atoms at positions 2 and 3 are isotopically labeled with carbon-13. This compound is a derivative of pyruvic acid and is commonly used in various biochemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-oxo(2,3-13C2)propanoate can be synthesized by neutralizing isotopically labeled pyruvic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the pyruvic acid is dissolved and then titrated with a sodium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to yield this compound as a crystalline solid .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The isotopically labeled pyruvic acid is produced through fermentation processes using carbon-13 labeled glucose as a substrate. The pyruvic acid is then neutralized with sodium hydroxide in large reactors, and the product is crystallized and purified for commercial use .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-oxo(2,3-13C2)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

Scientific Research Applications

Sodium;2-oxo(2,3-13C2)propanoate is widely used in scientific research due to its role in metabolic pathways and its isotopic labeling, which allows for detailed studies of metabolic processes. Some applications include:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Used in studies of cellular metabolism and energy production.

    Medicine: Used in metabolic studies and as a supplement in cell culture media to enhance cell growth and viability.

    Industry: Used in the production of various chemicals and as a food additive.

Mechanism of Action

Sodium;2-oxo(2,3-13C2)propanoate exerts its effects primarily through its role in the glycolytic pathway. It is converted to acetyl-CoA, which enters the citric acid cycle, leading to the production of ATP, the primary energy currency of the cell. The isotopic labeling allows for the tracking of carbon atoms through metabolic pathways, providing insights into the mechanisms of energy production and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-oxo(2,3-13C2)propanoate is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its keto group also makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

sodium;2-oxo(2,3-13C2)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-AWQJXPNKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.029 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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